2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone
Description
2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone (CAS: 1184738-41-7) is a piperidine-derived compound featuring a 4-[(isopropyl(methyl)amino)methyl] substituent on the piperidine ring and a 2-aminoethanone moiety. Its molecular weight is 227.35 g/mol, with the InChIKey RRAQFUBUEULZDO-UHFFFAOYSA-N . The compound is structurally characterized by:
- A piperidine ring substituted at the 4-position with a branched alkylamine group (isopropyl(methyl)amino).
- A 2-aminoethanone group linked to the piperidine nitrogen.
Properties
IUPAC Name |
2-amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)14(3)9-11-4-6-15(7-5-11)12(16)8-13/h10-11H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQFUBUEULZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCN(CC1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with various reagents. One common method includes the reaction of piperidine with isopropyl(methyl)amine and formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, which are common in the synthesis of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted piperidine derivatives .
Scientific Research Applications
2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperidine-based 2-aminoethanone derivatives. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Position on Piperidine Ring :
- The 4-position substitution in the primary compound (vs. 2- or 3-position in others) may enhance steric accessibility for receptor binding, as piperidine conformation varies significantly with substitution site .
The cyclopropylaminoethyl group in introduces rigidity, which could restrict rotational freedom and enhance selectivity for specific targets.
Stereochemical Considerations :
- The R-enantiomer in highlights the role of chirality in bioactivity. Enantiomeric forms may exhibit divergent pharmacokinetic or receptor-binding profiles.
Biological Implications: Compounds with benzyl-isopropylamino groups (e.g., ) show increased aromaticity, which may favor π-π stacking interactions in enzyme active sites. The primary compound’s 2-aminoethanone moiety is analogous to the NH2-terminal domain of chemokines, which is critical for GPCR binding . Modifications here (e.g., truncation or substitution) could yield antagonists, as seen in chemokine research .
Biological Activity
2-Amino-1-(4-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone, also known by its CAS number 1292746-49-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H27N3O, with a molecular weight of 241.37 g/mol. The structure features an amino group, a piperidine ring, and an isopropyl substituent, which contribute to its pharmacological profile.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly the cholinergic system. The piperidine moiety is known to influence acetylcholine receptors, potentially making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H27N3O |
| Molecular Weight | 241.37 g/mol |
| CAS Number | 1292746-49-6 |
| Functional Groups | Amino, Piperidine |
Neuropharmacological Effects
Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
Case Study: AChE Inhibition
In vitro assays have shown that related compounds can achieve IC50 values in the low micromolar range against AChE. For instance, compounds with similar piperidine structures yielded IC50 values ranging from 0.5 to 5 μM, indicating potent activity compared to standard drugs like donepezil (IC50 ≈ 0.1 μM) .
Antimicrobial Activity
Emerging data suggests that the compound may also possess antimicrobial properties. A study evaluating various piperidine derivatives indicated that some exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| 2-Amino derivative | <10 | Various Gram-negative |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is not fully characterized; however, structural analogs suggest favorable absorption and distribution properties due to their lipophilicity.
Toxicological evaluations are critical for understanding safety profiles. Preliminary assessments indicate low toxicity in animal models at therapeutic doses, but further studies are needed to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
